Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668790
InChI: InChI=1S/C7H4ClF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C7H3ClF3NaO2S
Molecular Weight: 266.60 g/mol

Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate

CAS No.:

Cat. No.: VC17668790

Molecular Formula: C7H3ClF3NaO2S

Molecular Weight: 266.60 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate -

Specification

Molecular Formula C7H3ClF3NaO2S
Molecular Weight 266.60 g/mol
IUPAC Name sodium;4-chloro-3-(trifluoromethyl)benzenesulfinate
Standard InChI InChI=1S/C7H4ClF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1
Standard InChI Key YFMVYYINXHEKOG-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate possesses a benzene ring with three distinct substituents: a chlorine atom at the 4-position, a trifluoromethyl group at the 3-position, and a sulfinate group (-SO₂Na) at the 1-position. The molecular formula C₇H₃ClF₃NaO₂S reflects this arrangement, with the sodium counterion stabilizing the sulfinate moiety. X-ray crystallography of analogous compounds suggests a planar aromatic system with bond lengths of 1.38 Å for C-C bonds and 1.76 Å for C-S bonds, consistent with delocalized π-electron systems.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₃ClF₃NaO₂S
Molecular Weight266.60 g/mol
IUPAC NameSodium 4-chloro-3-(trifluoromethyl)benzenesulfinate
Canonical SMILESC1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+]
InChI KeyYFMVYYINXHEKOG-UHFFFAOYSA-M

The trifluoromethyl group induces significant electron withdrawal (-I effect), polarizing the benzene ring and activating the sulfinate group for nucleophilic attacks. This electronic configuration distinguishes it from non-fluorinated sulfinates, enabling unique reaction pathways.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized through a two-step process:

  • Sulfonation of 4-Chloro-3-(trifluoromethyl)benzene: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group at the 1-position.

  • Reduction to Sulfinate: Subsequent reduction using sodium sulfite (Na₂SO₃) in aqueous medium yields the sodium sulfinate salt.

Reaction conditions are critical:

  • Temperature: 0–5°C during sulfonation to prevent polysubstitution

  • pH: Maintained at 8–9 during reduction to avoid decomposition

  • Yield: Typically 68–72% after recrystallization from ethanol/water mixtures.

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Exothermic Control: Jacketed reactors with cryogenic cooling manage heat during sulfonation.

  • Waste Streams: Fluoride byproducts necessitate scrubbing systems to meet environmental regulations.

  • Purity Standards: Continuous crystallization techniques achieve >99% purity for pharmaceutical applications.

Reactivity and Functional Applications

Nucleophilic Sulfonation

The sulfinate group acts as a sulfonyl source in SN2 reactions. For example, reaction with benzyl bromide produces 4-chloro-3-(trifluoromethyl)benzene sulfonyl benzyl derivatives:
C7H3ClF3SO2Na+C6H5CH2BrC7H3ClF3SO2CH2C6H5+NaBr\text{C}_7\text{H}_3\text{ClF}_3\text{SO}_2\text{Na} + \text{C}_6\text{H}_5\text{CH}_2\text{Br} \rightarrow \text{C}_7\text{H}_3\text{ClF}_3\text{SO}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{NaBr}
This reaction proceeds at 60°C in DMF with 85% efficiency, demonstrating the compound’s utility in constructing sulfone linkages.

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the sulfinate’s leaving group ability:

  • Suzuki-Miyaura: Forms biaryl systems when reacted with boronic acids

  • Heck Reaction: Generates styrenic derivatives with ethylene substrates

Notably, the trifluoromethyl group enhances oxidative addition rates to Pd(0) catalysts by 3-fold compared to methyl analogues.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals:

  • Melting Point: 217–219°C (decomposition)

  • ΔHfusion: 142 J/g

  • Thermal decomposition begins at 230°C, releasing SO₂ and NaF gases

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water48.2
Ethanol12.7
DMF89.4
THF3.2

The high DMF solubility facilitates use in polar aprotic reaction media.

Comparative Analysis with Related Sulfinates

Versus Sodium 4-Fluoro-2-(Trifluoromethyl)Benzene-1-Sulfinate

While both compounds contain trifluoromethyl groups, positional isomerism creates distinct reactivities:

Property4-Chloro-3-CF₃ Isomer4-Fluoro-2-CF₃ Isomer
Molecular Weight266.60 g/mol250.15 g/mol
Melting Point217–219°C195–197°C
Suzuki Coupling Rate1.0 (Reference)0.63

The chloro derivative’s ortho-substituent proximity enhances steric effects, slowing certain nucleophilic substitutions but improving regioselectivity in coupling reactions.

Future Research Directions

  • Catalytic Asymmetric Sulfonation: Developing chiral ligands to enable enantioselective sulfinate transfers.

  • Polymer Electrolytes: Investigating sulfinate-containing monomers for ion-conductive membranes in batteries.

  • Antimicrobial Agents: Screening derivatives against multidrug-resistant Staphylococcus aureus strains.

Ongoing studies aim to correlate substituent electronic parameters (Hammett σ values) with sulfinate transfer efficiencies, potentially enabling computational reaction design.

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